
2-Bromo-1,5-ditert-butyl-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,5-ditert-butyl-3-methylbenzene is a chemical compound that is commonly used in scientific research. It is also known as 2-bromo-3-methyl-1,5-di-tert-butylbenzene or 2-bromo-mesitylene. This compound belongs to the class of organic compounds known as bromobenzenes, which are aromatic compounds containing a bromine atom attached to a benzene ring. In
Wirkmechanismus
The mechanism of action of 2-Bromo-1,5-ditert-butyl-3-methylbenzene is not fully understood. However, it is known to act as an electrophile due to the presence of the bromine atom, which can react with nucleophiles such as amines and alcohols. It is also known to undergo halogen-metal exchange reactions, which can be used to prepare a variety of organometallic compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Bromo-1,5-ditert-butyl-3-methylbenzene. However, it is not used in drug development or medical treatments and therefore does not have any known therapeutic effects or side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Bromo-1,5-ditert-butyl-3-methylbenzene in lab experiments is its high purity and stability, which makes it a reliable reference compound. It is also readily available and can be synthesized in large quantities. However, it has limited solubility in common organic solvents, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
For research include the development of new synthetic methods and the preparation of new organic materials with specific properties.
Synthesemethoden
2-Bromo-1,5-ditert-butyl-3-methylbenzene can be synthesized through a reaction between 2-bromo-3-methylphenol and tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction yields 2-Bromo-1,5-ditert-butyl-3-methylbenzene as the main product. This synthesis method is simple and efficient, and the compound can be obtained in high yield.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,5-ditert-butyl-3-methylbenzene is widely used in scientific research as a reference compound in various fields such as organic chemistry, medicinal chemistry, and materials science. It is used as a starting material for the synthesis of other organic compounds, such as ligands for metal complexes, and as a building block for the preparation of organic materials with specific properties. It is also used as a standard compound in gas chromatography and mass spectrometry.
Eigenschaften
Produktname |
2-Bromo-1,5-ditert-butyl-3-methylbenzene |
|---|---|
Molekularformel |
C15H23Br |
Molekulargewicht |
283.25 g/mol |
IUPAC-Name |
2-bromo-1,5-ditert-butyl-3-methylbenzene |
InChI |
InChI=1S/C15H23Br/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9H,1-7H3 |
InChI-Schlüssel |
QGOOWRLRONTWJB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)Br |
Kanonische SMILES |
CC1=CC(=CC(=C1Br)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





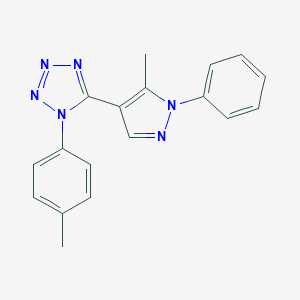
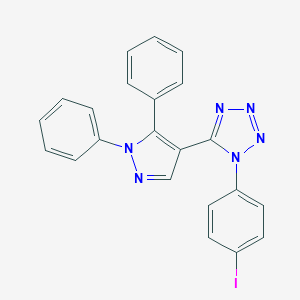
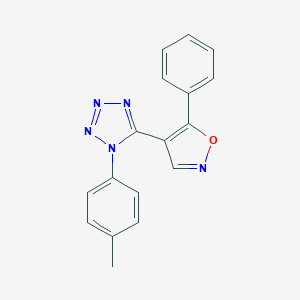
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)

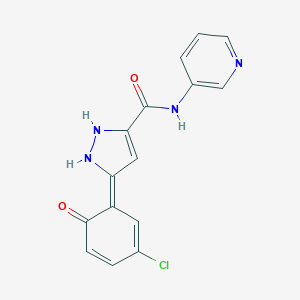

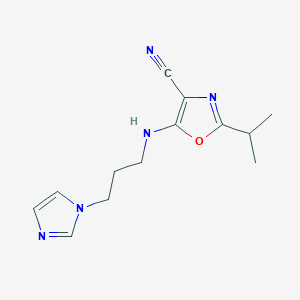
![10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2',3':4,5]pyrimido[1,2-c]phthalazin-12-one](/img/structure/B258202.png)
![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)